N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the triazole derivative to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)ethanamide
- N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)propionamide
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H19ClN4O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C23H19ClN4O2/c1-30-20-13-12-18(24)14-19(20)25-21(29)15-28-23(17-10-6-3-7-11-17)26-22(27-28)16-8-4-2-5-9-16/h2-14H,15H2,1H3,(H,25,29) |
InChI Key |
OVOWENRLPIDXOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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